6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
6-chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O2S/c1-7(2)11(13-16-9(4)17-18-13)19-22(20,21)10-5-8(3)12(14)15-6-10/h5-7,11,19H,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQBZMKRWJZPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC(C2=NNC(=N2)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and methylation.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, often using reagents such as chlorosulfonic acid.
Attachment of the Triazole Moiety: The triazole moiety is attached through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications:
Medicinal Chemistry
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including Gram-positive bacteria. Studies have indicated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against resistant strains of Staphylococcus aureus.
- Anticancer Potential : In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460. Growth inhibition values (GI50) suggest promising potential for further development in cancer therapeutics, with IC50 values ranging from 3.79 µM to 42.30 µM.
- Enzyme Inhibition : The compound serves as a tool for studying enzyme inhibition, binding to active sites and blocking substrate access, which is crucial for understanding metabolic pathways and developing new therapeutic agents.
Biological Research
The compound is used in biological research to explore receptor binding and signaling pathways. It acts as a ligand for certain receptors, modulating their activity and influencing downstream cellular responses.
Chemical Biology
In chemical biology, it is employed to develop chemical probes that help elucidate biological pathways, facilitating the understanding of complex biochemical processes.
Industrial Applications
The compound is utilized as an intermediate in pharmaceutical manufacturing and the synthesis of more complex molecules, contributing to the development of new drugs and therapeutic agents.
Case Studies and Research Findings
Several studies highlight the biological activities of this compound:
- Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial activities, identifying compounds with significant antibacterial effects against resistant strains. The ability to inhibit biofilm formation in Staphylococcus species was also noted, critical for treating chronic infections.
- Cytotoxicity Against Cancer Cells : Research demonstrated that derivatives of this compound exhibited selective cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound in anticancer drug development.
- Enzyme Inhibition Studies : Investigations into its mechanism of action revealed that the compound effectively inhibits specific enzymes involved in metabolic pathways, providing insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial activity.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide is unique due to its complex structure, which includes a triazole moiety
Biological Activity
6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness against various biological targets.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a sulfonamide group, which is known for enhancing biological activity through improved solubility and binding affinity. The presence of the triazole moiety contributes to its pharmacological profile, as triazoles are recognized for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing the triazole structure exhibit a range of biological activities including:
- Antimicrobial Activity : Triazole derivatives have been shown to possess significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that 1,2,3-triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli with IC50 values ranging from 1.02 to 74.28 μM across different cell lines .
- Anticancer Properties : The compound has shown promise in cancer research. Triazole derivatives have been reported to induce cytotoxic effects in several cancer cell lines, including MCF-7 and HT-29. For example, a study reported that certain triazole compounds exhibited significant cytotoxicity with IC50 values below 1 μM .
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Inhibition : Triazole compounds often act by inhibiting key enzymes involved in fungal and bacterial metabolism.
- Receptor Interaction : The compound may interact with specific receptors in cancer cells, leading to apoptosis and cell cycle arrest.
- DNA Interaction : Some studies suggest that triazoles can interfere with DNA synthesis and repair mechanisms in pathogens and cancer cells .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives similar to the target compound:
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against E. coli and S. aureus, reporting significant inhibition at concentrations as low as 10 μM .
- Cytotoxicity Against Cancer Cells : Research on new 1,4-naphthoquinone-triazole hybrids revealed notable cytotoxicity against human cancer cell lines with effective concentrations leading to cell cycle arrest .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds have shown favorable absorption and distribution profiles, suggesting potential for therapeutic applications in humans .
Data Tables
Q & A
Basic: What are the established synthetic routes for this compound, and how can intermediates be characterized?
Answer:
The synthesis involves multi-step reactions typical of triazole-containing sulfonamides. A general approach includes:
- Step 1: Formation of the pyridine-sulfonamide core via nucleophilic substitution, using 6-chloro-3-chloromethylpyridine as a starting material.
- Step 2: Introduction of the triazole moiety through cyclization reactions, often employing hydrazide intermediates and refluxing in ethanol or DMF with catalysts like NaOH .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization.
Characterization methods:
- 1H/13C NMR for confirming substituent positions and regiochemistry .
- HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>95%).
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Basic: What spectroscopic and computational techniques are recommended for structural elucidation?
Answer:
- Spectroscopy:
- 2D NMR (COSY, HSQC, HMBC) resolves coupling between pyridine, triazole, and sulfonamide protons .
- FT-IR identifies functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, triazole C-N at ~1500 cm⁻¹) .
- Computational:
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
Key parameters for optimization:
- Solvent system: Aqueous-alcoholic mixtures (e.g., ethanol/water) enhance cyclization efficiency .
- Catalyst screening: NaOH vs. K2CO3 for deprotonation in triazole formation .
- Temperature control: Reflux (~80°C) for faster kinetics, but lower temps (50–60°C) reduce side reactions .
Example optimization table (hypothetical data based on ):
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | NaOH | 80 | 65 | 92 |
| Ethanol/H2O | K2CO3 | 60 | 78 | 96 |
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer assays)?
Answer:
- Assay standardization:
- Compare cell lines (e.g., HeLa vs. MCF-7 for anticancer) and microbial strains (Gram-positive vs. Gram-negative) .
- Control compound concentration (IC50 vs. MIC values) and exposure time.
- Mechanistic studies:
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Answer:
- Substituent variation:
- Biological testing:
- Screen derivatives against panels of kinases or bacterial efflux pumps to identify selectivity patterns .
Advanced: How to address solubility challenges in in vivo studies?
Answer:
- Formulation approaches:
- Analytical validation:
- LC-MS/MS to monitor plasma stability and metabolite formation .
Advanced: What are the best practices for scaling up synthesis without compromising purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
